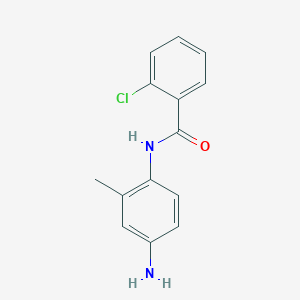

N-(4-amino-2-methylphenyl)-2-chlorobenzamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCKDLJOWBFLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Carbodiimide-Mediated Coupling

This method, exemplified in the synthesis of analogous benzamides, involves activating the carboxylic acid group of 2-chlorobenzoic acid using a carbodiimide reagent (e.g., N,N'-diisopropylcarbodiimide, DIC) and a coupling additive such as 1-hydroxybenzotriazole (HOBt). The activated ester subsequently reacts with 4-amino-2-methylaniline to form the target amide.

Reaction Scheme:

Optimized Conditions (from Patent CN105936625A):

Stepwise Synthesis via Nitro Intermediate

An alternative approach involves synthesizing 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide followed by selective reduction of the nitro group to an amine. This route mitigates challenges associated with handling aromatic amines during coupling reactions.

Reaction Sequence:

-

Nitration: Introduce a nitro group to 2-methylaniline at the 4-position.

-

Amidation: Couple with 2-chlorobenzoic acid using DIC/HOBt.

-

Reduction: Reduce the nitro group using catalytic hydrogenation (e.g., Pd/C) or Zn/NaOH.

Critical Parameters (from Patent CN103304439A):

-

Reduction Agent: Zinc dust in alkaline medium (NaOH) at 70–80°C preserves the chloro substituent.

-

Catalytic Hydrogenation: Pd/C under H₂ atmosphere (1–3 bar) achieves >98% conversion.

Comparative Evaluation of Synthetic Routes

Key Observations:

-

The direct amidation route offers superior efficiency and yield but requires anhydrous conditions and high-purity starting materials.

-

The nitro-reduction pathway provides greater flexibility for late-stage functionalization but introduces additional purification steps.

Detailed Experimental Protocols

Direct Amidation Method

Materials:

-

2-Chlorobenzoic acid (1.0 eq)

-

4-Amino-2-methylaniline (1.2 eq)

-

N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq)

-

1-Hydroxybenzotriazole (HOBt, 0.2 eq)

-

Dichloromethane (DCM, 500 mL/mol)

Procedure:

-

Dissolve 2-chlorobenzoic acid in DCM under nitrogen.

-

Add DIC and HOBt sequentially, stir at 25°C for 2 h to form the activated ester.

-

Add 4-amino-2-methylaniline dropwise over 30 min.

-

Reflux at 70°C for 4 h, monitoring by TLC (ethyl acetate/hexanes 1:2).

-

Quench with aqueous NaHCO₃, extract with DCM, and concentrate.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Characterization Data:

-

Yield: 92% (light gray solid).

-

MP: 148–150°C.

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8 Hz, 1H), 7.45–7.32 (m, 3H), 6.68 (s, 1H), 6.55 (d, J=8 Hz, 1H), 2.25 (s, 3H).

Nitro-Reduction Route

Materials:

-

2-Chloro-N-(2-methyl-4-nitrophenyl)benzamide (1.0 eq)

-

Zinc dust (5.0 eq)

-

NaOH (2.0 M aqueous solution)

-

Ethanol (200 mL/mol)

Procedure:

-

Suspend the nitro intermediate in ethanol.

-

Add zinc dust and NaOH solution, heat at 75°C for 3 h.

-

Filter through Celite, acidify filtrate to pH 6–7 with HCl.

-

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Recrystallize from ethanol/water (4:1).

Characterization Data:

-

Yield: 78% (off-white crystals).

-

MP: 152–154°C.

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O).

Industrial-Scale Considerations

Solvent and Reagent Recovery

-

DCM Recycling: Distillation at 40°C under reduced pressure achieves >90% recovery.

-

Zinc Reclamation: Filtration and acid washing allow reuse in subsequent batches.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chlorobenzamide moiety can be reduced to form the corresponding amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

N-(4-amino-2-methylphenyl)-2-chlorobenzamide has been investigated for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. For instance, a derivative of this compound was shown to inhibit HDAC3 activity with an IC50 value of 95.48 nM, demonstrating its potential as a lead compound for developing selective HDAC inhibitors .

Mechanism of Action

The mechanism through which this compound exerts its antitumor effects involves promoting apoptosis and inducing cell cycle arrest in cancer cells. Studies have shown that similar compounds can enhance the efficacy of existing chemotherapeutics like taxol and camptothecin, suggesting a synergistic effect that warrants further exploration .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

this compound can be effectively analyzed using reverse phase HPLC techniques. This method utilizes a mobile phase comprising acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) to separate the compound from impurities . The scalability of this method allows it to be applied in pharmacokinetic studies and the isolation of related compounds.

Case Study: HPLC Method Development

In a study focusing on the separation of this compound, researchers employed a Newcrom R1 HPLC column with 3 µm particle size for rapid separations. The method proved effective for both qualitative and quantitative analysis, highlighting its utility in pharmaceutical development .

Beyond its antitumor properties, this compound exhibits other biological activities. It has been noted for its potential as an analgesic and anti-inflammatory agent due to structural similarities with known bioactive compounds .

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to active sites: Inhibiting the activity of enzymes or receptors.

Modulating signaling pathways: Affecting cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

- 2-Chloro vs. 4-Chloro Substitution: N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide () exhibits a melting point of 201–210°C, while its 4-chloro counterpart (N-(benzo[d]thiazol-2-yl)-4-chlorobenzamide) has a higher melting point (202–212°C), suggesting that para-substitution may enhance crystallinity due to symmetry .

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and methoxy (OCH₃) substituents on the benzamide ring, as seen in , significantly affect melting points. For example, N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide melts at 222–224°C, whereas the methoxy analogue melts at 216–218°C. The 2-chloro group (electron-withdrawing) in the target compound likely reduces electron density compared to methoxy derivatives .

Modifications on the Aniline Moiety

- Amino Group Position and Methyl Substitution: N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide () differs by a methoxy group at the 2-position instead of a methyl group. N-(4-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide () introduces a flexible ethoxyethoxy chain on the benzamide, which could enhance solubility but reduce thermal stability compared to the rigid 2-chloro group .

Crystallographic and Spectroscopic Comparisons

Crystal Packing and Bond Lengths

- Structural studies in and reveal that N-(phenyl)-2-chlorobenzamide adopts a tetragonal crystal system (space group P4₃) with lattice parameters a = 8.795 Å, c = 15.115 Å. The 2-chloro substitution slightly elongates the C(S)-C(O) bond compared to non-chlorinated analogues, influencing molecular packing .

- In contrast, N-(phenyl)-2-chloro-2-methylacetamide (monoclinic, space group P2₁/c) shows distinct lattice constants (a = 10.879 Å, b = 9.561 Å), indicating that alkyl side chains disrupt symmetry more than aryl groups .

Spectroscopic Signatures

- ¹H NMR and IR Data :

- The target compound’s 2-chloro group would produce distinct aromatic proton shifts (δ ~7.4–7.6 ppm) in the ¹H NMR spectrum, similar to N-(benzo[d]thiazol-2-yl)-2-chlorobenzamide (δ 7.42–7.57 ppm for ArH) .

- IR spectra of chlorobenzamides typically show C=O stretches near 1685 cm⁻¹ and N-H stretches around 3224 cm⁻¹, as observed in N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide .

Comparative Table of Key Analogues

Biological Activity

N-(4-amino-2-methylphenyl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of an amino group and a chlorobenzamide structure allows this compound to interact with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study demonstrated that derivatives of benzamides can inhibit tumor cell proliferation, suggesting that modifications in the benzamide structure can enhance their efficacy against cancer cells. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 1.30 | HepG2 (liver cancer) |

| FNA (related compound) | 1.30 | HepG2 |

| SAHA (control) | 17.25 | HepG2 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies have shown that substituted benzamides exhibit activity against various bacterial strains, indicating potential as a therapeutic agent for infections . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and microbial growth.

- Cell Signaling Modulation : By interacting with receptors, it may alter signaling pathways critical for cell proliferation and survival.

- Apoptosis Induction : Evidence suggests that compounds in this class can promote apoptosis in cancer cells, contributing to their anticancer effects .

Study on HepG2 Cells

In a notable study, this compound was tested on HepG2 cells, where it demonstrated significant antiproliferative effects with an IC50 value of approximately 1.30 μM. The study highlighted its potential as a lead compound for developing isoform-selective HDAC inhibitors .

In Vivo Studies

In vivo experiments using murine models have shown that similar compounds can effectively inhibit tumor growth without significant toxicity. This suggests that this compound could be developed into a therapeutic agent with favorable safety profiles .

Q & A

Q. What are the recommended synthetic routes for N-(4-amino-2-methylphenyl)-2-chlorobenzamide, and how can reaction efficiency be optimized?

The compound is synthesized via coupling reactions between 2-chlorobenzoic acid derivatives and substituted anilines. A validated method involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Key optimization steps include:

- Activation : Pre-activate the carboxylic acid with DCC/HOBt at 0–4°C for 30 minutes to form an active ester intermediate.

- Amine Coupling : Add 4-amino-2-methylaniline dropwise and stir at room temperature for 12–24 hours.

- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How should researchers validate the structural integrity of this compound?

Combine multiple analytical techniques:

Q. What solvent systems and pH conditions maximize the compound’s stability during fluorescence studies?

Optimal conditions derived from structurally similar benzamides include:

- Solvent : Use polar aprotic solvents like DMF or DMSO to enhance solubility without quenching fluorescence.

- pH : Maintain pH 5–6 (acetate buffer) to stabilize the amino group and minimize hydrolysis.

- Temperature : Conduct experiments at 25°C to avoid thermal degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Contradictions often arise from dynamic processes (e.g., rotamerism) or impurities. Mitigation strategies:

Q. What structure-activity relationship (SAR) insights can be inferred from analogs of this compound?

Comparative studies on halogenated benzamides reveal:

- Chlorine Position : Ortho-substitution (2-chloro) enhances steric effects, potentially increasing binding specificity to hydrophobic enzyme pockets.

- Amino Group : The 4-amino-2-methylphenyl moiety improves solubility and hydrogen-bonding interactions, critical for biological activity .

Q. How does this compound interact with biological targets, and what assays are recommended for validation?

While direct data are limited, structurally related compounds exhibit:

- Kinase Inhibition : Use fluorescence polarization assays to measure binding to tyrosine kinases (e.g., EGFR).

- Antimicrobial Activity : Perform microbroth dilution assays (MIC values) against Gram-positive bacteria .

Methodological Challenges

Q. How can researchers address low yields in the final coupling step?

Low yields (~50%) are common due to side reactions (e.g., dimerization). Solutions include:

- Protection/Deprotection : Protect the aniline’s amino group with tert-butoxycarbonyl (Boc) before coupling, then deprotect with trifluoroacetic acid (TFA).

- Catalytic Additives : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate coupling .

Q. What computational methods predict the compound’s binding modes with target proteins?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17) and AMBER force fields.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and residue interactions .

Data Interpretation & Advanced Techniques

Q. How do ³⁵Cl NQR studies inform the electronic environment of this compound?

³⁵Cl nuclear quadrupole resonance (NQR) detects electron distribution around the chlorine atom. Key findings from analogs:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) reduce NQR frequencies by ~1 MHz due to decreased electron density at Cl.

- Crystallography : Correlate NQR data with X-ray structures to map electrostatic potentials .

Q. What degradation pathways should be monitored during long-term stability studies?

Primary degradation routes include:

- Hydrolysis : Monitor for 2-chlorobenzoic acid (HPLC, RT ~4.2 min) under acidic/basic conditions.

- Oxidation : Use LC-MS to detect N-oxide byproducts in accelerated aging tests (40°C/75% RH) .

Tables of Key Data

Q. Table 1. Optimized Fluorescence Parameters for Benzamide Analogs

| Parameter | Optimal Value | Method | Reference |

|---|---|---|---|

| λex | 340 nm | Spectrofluorometry | |

| λem | 380 nm | Spectrofluorometry | |

| LOD | 0.269 mg/L | Calibration Curve | |

| Binding Constant | 1.2 × 10⁴ M⁻¹ | Stern-Volmer Plot |

Q. Table 2. Comparative SAR of Halogenated Benzamides

| Compound | Substituent | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Chloro derivative | Ortho-Cl | 8.5 µM (EGFR kinase) | |

| 4-Fluoro derivative | Para-F | 12.3 µM (EGFR kinase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.